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molecular formula C8H6F3NO B134023 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone CAS No. 145947-94-0

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone

Cat. No. B134023
M. Wt: 189.13 g/mol
InChI Key: PCXNGQCPUYARKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05439910

Procedure details

A solution of 1-ethoxy-1-(4-trifluoromethylpyrid-2-yl)-ethylene (1.4 g) in acetone (15 ml) was treated with hydrochloric acid (5 ml of a 2M solution). The reaction mixture was allowed to stand for 16 hours then concentrated, diluted with water and neutralised with sodium bicarbonate. The aqueous phase was extracted with ether (×2) and the combined extracts were washed with brine, dried and concentrated to give 2-acetyl-4-trifluoromethylpyridine (1.2 g, 99% yield) as a pale yellow liquid. IR maximum (film): 1705 cm-1.
Name
1-ethoxy-1-(4-trifluoromethylpyrid-2-yl)-ethylene
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][N:7]=1)=[CH2:5])C.Cl>CC(C)=O>[C:4]([C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:13])[F:14])[CH:9]=[CH:8][N:7]=1)(=[O:3])[CH3:5]

Inputs

Step One
Name
1-ethoxy-1-(4-trifluoromethylpyrid-2-yl)-ethylene
Quantity
1.4 g
Type
reactant
Smiles
C(C)OC(=C)C1=NC=CC(=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
ADDITION
Type
ADDITION
Details
diluted with water and neutralised with sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (×2)
WASH
Type
WASH
Details
the combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)C1=NC=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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